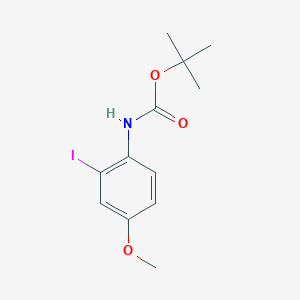

Tert-butyl 2-iodo-4-methoxyphenylcarbamate

概要

説明

Tert-butyl 2-iodo-4-methoxyphenylcarbamate: is an organic compound with the molecular formula C12H16INO3 . It is a derivative of phenylcarbamate, characterized by the presence of a tert-butyl group, an iodine atom, and a methoxy group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-iodo-4-methoxyphenylcarbamate typically involves the iodination of a suitable phenylcarbamate precursor. One common method is the halogen exchange reaction, where a brominated phenylcarbamate is treated with iodine in the presence of a catalyst. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide and a base such as potassium carbonate to facilitate the exchange reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

化学反応の分析

Nucleophilic Substitution Reactions

The iodine substituent at the 2-position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. The electron-donating methoxy group at the 4-position activates the ring toward such reactions.

Key Findings :

-

Reagents : Reactions with amines (e.g., substituted anilines) in ethanol under reflux yield substituted phenylcarbamates .

-

Kinetics : Electron-withdrawing substituents on incoming nucleophiles slow reaction rates, while electron-donating groups enhance reactivity .

Example Reaction :

Oxidative Dearomatization and Cyclization

The carbamate-protected aniline moiety participates in oxidative cyclization reactions, particularly with lead tetraacetate (LTA) .

Mechanistic Insights :

-

Dearomatization : LTA oxidizes the carbamate, forming a Wessely-type intermediate.

-

Cyclization : The intermediate undergoes intramolecular attack, forming indole derivatives.

Substituent Effects on Yield :

| 4-Substituent | Reaction Yield (%) |

|---|---|

| –OMe | 85 |

| –Br | 72 |

| –CF₃ | <10 |

Note: Strong electron-withdrawing groups (e.g., –CF₃) deactivate the ring, suppressing reactivity .

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is cleaved under acidic conditions to regenerate the free aniline.

Standard Conditions :

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Product : 2-Iodo-4-methoxyaniline, a versatile intermediate for further functionalization .

Procedure :

-

Dissolve the carbamate in DCM.

-

Add TFA dropwise at 0°C.

-

Stir for 2 hours at room temperature.

-

Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.

Palladium-Catalyzed Cross-Coupling

The iodine atom serves as a leaving group in cross-coupling reactions.

Suzuki-Miyaura Coupling :

Optimized Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Base : K₂CO₃.

-

Solvent : Toluene/water (10:1).

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the ortho and para positions.

Nitration :

-

Reagents : HNO₃/H₂SO₄.

-

Product : tert-Butyl 2-iodo-4-methoxy-5-nitrophenylcarbamate.

Limitation : Steric hindrance from the bulky Boc group reduces regioselectivity.

科学的研究の応用

Organic Synthesis

Tert-butyl 2-iodo-4-methoxyphenylcarbamate serves as a versatile intermediate in organic synthesis. It can be utilized in:

- Nucleophilic Substitution Reactions : The iodine atom in the molecule can be replaced by various nucleophiles, facilitating the formation of new carbon-nitrogen bonds. This property is particularly useful in synthesizing more complex molecules from simpler precursors .

- Deprotection Strategies : The tert-butyl carbamate group can be selectively removed under mild conditions, allowing for the generation of amine functionalities necessary for further chemical modifications .

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit antiproliferative properties against various cancer cell lines. For instance, studies have shown that compounds derived from this structure can inhibit cell growth in breast cancer models, making them candidates for anticancer drug development .

- Inhibition of Enzymatic Activity : Some derivatives have been identified as dual inhibitors of specific enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO1) and DNA polymerase gamma. This dual inhibition mechanism highlights the compound's potential as a lead structure in drug design aimed at targeting multiple pathways in cancer therapy .

Case Study 1: Synthesis and Antiproliferative Testing

A study published in PubMed Central examined the synthesis of various carbamate derivatives based on this compound. These derivatives were tested for their antiproliferative effects on MDA-MB-231 breast cancer cells. The results demonstrated significant inhibition compared to control compounds, suggesting a promising avenue for further drug development .

Case Study 2: Selective Deprotection Methodologies

Research highlighted a novel method for the selective deprotection of tert-butyl carbamates using oxalyl chloride in methanol. This methodology was applied to compounds including this compound and yielded high purity amines suitable for subsequent reactions, showcasing its utility in synthetic organic chemistry .

Data Table: Comparison of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitutions | Facilitates formation of complex molecules |

| Medicinal Chemistry | Potential anticancer agent | Exhibits antiproliferative effects on cancer cells |

| Enzyme Inhibition | Dual inhibitor of IDO1 and DNA polymerase gamma | Promising lead structure for drug development |

作用機序

The mechanism of action of tert-butyl 2-iodo-4-methoxyphenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. The iodine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and selectivity .

類似化合物との比較

- Tert-butyl 2-iodo-4-methylphenylcarbamate

- Tert-butyl 2-iodo-4-ethoxyphenylcarbamate

- Tert-butyl 2-iodo-4-hydroxyphenylcarbamate

Comparison: Tert-butyl 2-iodo-4-methoxyphenylcarbamate is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution and oxidation reactions compared to its analogs with different substituents. The methoxy group also influences the compound’s solubility and stability, making it suitable for specific applications where other similar compounds may not perform as well .

生物活性

Tert-butyl 2-iodo-4-methoxyphenylcarbamate (CAS Number: 157496-75-8) is an organic compound characterized by its unique chemical structure, which includes a tert-butyl group, an iodo substituent, and a methoxyphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry.

- Molecular Formula : C₁₂H₁₆INO₃

- Molecular Weight : 349.16 g/mol

- Melting Point : 49-50 °C

- Boiling Point : Predicted at 341.8 ± 32.0 °C

- Density : Predicted at 1.555 ± 0.06 g/cm³

- pKa : Approximately 12.48 ± 0.70

These properties suggest that the compound is stable under various conditions, making it suitable for further biological evaluations.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related derivatives have been tested against breast cancer cell lines like MCF7 and MDA-MB-231, showing promising results in inhibiting cell growth and proliferation.

Case Study: SRC Inhibition

In a study involving SRC (a non-receptor tyrosine kinase), certain derivatives demonstrated superior potency compared to established inhibitors like dasatinib. For example, compound 11a , a derivative of this compound, was noted for its ability to significantly inhibit SRC activity with subnanomolar IC50 values, outperforming many other tested compounds .

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific kinases associated with cancer progression. The presence of the iodo group is thought to enhance its reactivity and binding affinity towards target proteins involved in cellular signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Methoxy Group | Essential for maintaining high activity |

| Carbamate Substitution | Significant reduction in bioactivity |

| Size of Substituents | Larger aliphatic rings tolerated |

These findings indicate that minor changes in the chemical structure can lead to substantial variations in biological efficacy, highlighting the importance of SAR studies in drug development.

In Vitro Studies

Recent studies have provided insights into the antiproliferative properties of this compound derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 11a | MDA-MB-231 | <0.01 | SRC inhibition |

| Compound 11b | MCF7 | <0.05 | SRC inhibition |

| Dasatinib | MDA-MB-231 | 0.1 | SRC/ABL inhibition |

These data reflect the potential of these compounds as therapeutic agents in cancer treatment.

特性

IUPAC Name |

tert-butyl N-(2-iodo-4-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-10-6-5-8(16-4)7-9(10)13/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVBFDVJTIYVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356055 | |

| Record name | tert-butyl 2-iodo-4-methoxyphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157496-75-8 | |

| Record name | tert-butyl 2-iodo-4-methoxyphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。